molecular formula C21H31N3O3S B4927375 N-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-methyl-2-phenoxyethanamine

N-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-methyl-2-phenoxyethanamine

Cat. No.: B4927375
M. Wt: 405.6 g/mol
InChI Key: MFRZLIJHKVHGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-methyl-2-phenoxyethanamine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a cyclohexylmethyl group, and a phenoxyethanamine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-methyl-2-phenoxyethanamine typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclohexylmethyl Group: This step may involve alkylation reactions using cyclohexylmethyl halides in the presence of a base.

    Attachment of the Phenoxyethanamine Moiety: This step may involve nucleophilic substitution reactions using phenoxyethanamine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-methyl-2-phenoxyethanamine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially reducing the imidazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions but may include oxidized or reduced derivatives, substituted imidazole compounds, and various other functionalized products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-methyl-2-phenoxyethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methylone: A stimulant and substituted cathinone with psychoactive effects.

    Diethylone: Another substituted cathinone with similar properties to methylone.

    MDMB-CHMICA: A synthetic cannabinoid with psychoactive effects.

Uniqueness

N-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-methyl-2-phenoxyethanamine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-methyl-2-phenoxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3S/c1-23(13-14-27-20-11-7-4-8-12-20)17-19-15-22-21(28(2,25)26)24(19)16-18-9-5-3-6-10-18/h4,7-8,11-12,15,18H,3,5-6,9-10,13-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRZLIJHKVHGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=CC=C1)CC2=CN=C(N2CC3CCCCC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.